molecular formula C7H10O4 B14042232 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid

2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid

Cat. No.: B14042232
M. Wt: 158.15 g/mol
InChI Key: FPGQQCQCZAQBBJ-UHNVWZDZSA-N
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Description

Chemical Structure: The compound features a cyclopropane ring substituted with a methoxycarbonyl (COOMe) group at the (1R,2S) position and an acetic acid (CH₂COOH) moiety . Its stereochemistry and functional groups are critical for its physicochemical and biological properties. CAS No.: 175221-16-6 Molecular Formula: C₇H₁₀O₄ Molecular Weight: 158.15 g/mol . Key Applications: Serves as a building block in pharmaceutical synthesis, particularly for cyclopropane-containing drugs like montelukast intermediates .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-[(1R,2S)-2-methoxycarbonylcyclopropyl]acetic acid

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-2-4(5)3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1

InChI Key

FPGQQCQCZAQBBJ-UHNVWZDZSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@@H]1CC(=O)O

Canonical SMILES

COC(=O)C1CC1CC(=O)O

Origin of Product

United States

Preparation Methods

Corey–Chaykovsky Cyclopropanation

This method employs sulfonium ylides to form cyclopropane rings from α,β-unsaturated esters. A representative pathway involves:

  • Step 1 : Reaction of methyl acrylate with dimethylsulfonium methylide (generated from trimethylsulfoxonium iodide and a strong base like NaH) to yield methyl 2-(methoxycarbonyl)cyclopropane-1-carboxylate.
  • Step 2 : Selective hydrolysis of one ester group using LiOH or NaOH to produce 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid.
  • Step 3 : Reduction or decarboxylation (if needed) to adjust the substituents.

Key Data :

Parameter Value/Outcome Source
Yield (Step 1) 65–75%
Stereoselectivity ~85% trans isomer
Hydrolysis Efficiency >90% (LiOH, THF/H₂O)

Simmons–Smith Cyclopropanation

This approach uses diethylzinc and diiodomethane to generate cyclopropanes from alkenes. For the target compound:

  • Step 1 : Prepare a γ,δ-unsaturated ester (e.g., methyl 4-pentenoate).
  • Step 2 : Cyclopropanation with CH₂I₂/ZnEt₂ yields methyl 2-(methoxycarbonyl)cyclopropane-1-carboxylate.
  • Step 3 : Hydrolysis and purification to isolate the acetic acid derivative.

Advantages :

  • High functional group tolerance.
  • Scalable for industrial production.

Limitations :

  • Requires strict anhydrous conditions.
  • Moderate stereochemical control (~70% cis selectivity).

Asymmetric Synthesis via Chiral Catalysts

To achieve the (1R,2S) configuration, chiral catalysts like Rhodium(II) carboxylates or organocatalysts are employed:

  • Example : Use of a Rh(II)-BINAP complex in cyclopropanation of styrene derivatives, followed by oxidation and esterification.
  • Key Intermediate : Optically pure cyclopropane-carboxylic acid obtained via enzymatic resolution (e.g., lipase-catalyzed hydrolysis).

Performance Metrics :

Catalyst Enantiomeric Excess (ee) Yield
Rh(II)-(S)-BINAP 92% 68%
Pseudomonas fluorescens lipase 88% 75%

Functional Group Interconversion

Starting from pre-formed cyclopropane derivatives:

  • Pathway A : Methyl 2-formylcyclopropane-1-carboxylate → oxidation to carboxylic acid → reduction to acetic acid.
  • Pathway B : Hydrolysis of methyl 2-cyanocyclopropane-1-carboxylate under acidic conditions.

Reaction Conditions :

  • Pathway A: KMnO₄ in acetone/H₂O (60°C, 12 h).
  • Pathway B: H₂SO₄ (conc.), reflux (85% yield).

Case Study: Synthesis from the ACS Journal of Medicinal Chemistry

A 2021 study detailed the synthesis of LSD1 inhibitors, including analogs of 2-((1R,2S)-2-(methoxycarbonyl)cyclopropyl)acetic acid:

  • Cyclopropanation : Corey–Chaykovsky reaction of methyl acrylate with a sulfonium ylide.
  • Optical Resolution : Chiral HPLC separation to isolate the (1R,2S) enantiomer.
  • Esterification : Protection of the carboxylic acid as a methyl ester using MeOH/H₂SO₄.

Critical Parameters :

Industrial-Scale Considerations

  • Cost-Efficiency : Simmons–Smith is preferred for bulk synthesis due to lower reagent costs.
  • Waste Management : Corey–Chaykovsky generates sulfide byproducts, requiring oxidative treatment.
  • Safety : Diethylzinc (pyrophoric) necessitates inert atmosphere handling.

Emerging Methods

  • Photocatalytic Cyclopropanation : Visible-light-mediated reactions using Ru or Ir catalysts show promise for stereocontrol.
  • Biocatalytic Routes : Engineered enzymes (e.g., cytochrome P450 variants) enable enantioselective cyclopropanation under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the methoxycarbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the cyclopropyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid would depend on its specific interactions with biological targets. This could involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Metabolic pathways, signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs with Varied Cyclopropane Substituents

Compound Name Substituent(s) on Cyclopropane CAS No. Key Differences & Applications Reference
[(1S,2R)-2-Hexylcyclopropyl]acetic acid Hexyl group 87679-85-4 Higher lipophilicity; used in natural product synthesis
rac-2-[(1R,2S)-2-(Ethoxycarbonyl)cyclopropyl]acetic acid Ethoxycarbonyl (COOEt) N/A Reduced metabolic stability compared to methoxycarbonyl
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid Mercaptomethyl (CH₂SH) 162515-68-6 Thiol group enhances reactivity; montelukast intermediate
2-[Cyclopropyl(methyl)amino]acetic acid Cyclopropyl(methyl)amino (N(CH₃)C₃H₅) 1094909-72-4 Basic amino group alters solubility and binding affinity

Functional Group Impact :

  • Methoxycarbonyl (COOMe) : Enhances polarity and hydrolytic stability compared to ethoxycarbonyl (COOEt) .
  • Mercaptomethyl (CH₂SH) : Introduces nucleophilic reactivity, critical for disulfide bond formation in drug conjugates .
  • Hexyl (C₆H₁₃) : Increases hydrophobicity, favoring membrane permeability in lipid-soluble analogs .

Stereoisomers and Positional Isomers

Compound Name Stereochemistry/Position CAS No. Key Differences Reference
(1R,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid (1R,2R) configuration 88335-97-1 Altered spatial arrangement affects enzyme binding
(1S,2R)-2-(Methoxycarbonyl)cyclopropaneacetic acid (1S,2R) configuration 1932788-82-3 Mirror-image stereochemistry may reduce bioactivity

Stereochemical Influence :

  • The (1R,2S) configuration in the target compound is critical for its role as a chiral building block in asymmetric synthesis .
  • Positional isomers (e.g., carboxylic acid vs. ester placement) alter acidity and hydrogen-bonding capacity .

Pharmaceutical Derivatives and Impurities

Compound Name Role in Drug Development CAS No. Reference
Montelukast Mercapto Acid Impurity Quality control standard 162515-68-6
CP-Amine Urea Impurity (Ticagrelor) Synthetic intermediate Not listed

Pharmacological Relevance :

  • The target compound’s methoxycarbonyl group is retained in montelukast derivatives to optimize pharmacokinetics .
  • Impurities like the CP-Amine urea derivative highlight the importance of stereochemical purity in API manufacturing .

Biological Activity

2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid, identified by CAS number 52920-02-2, is a cyclopropane derivative with potential biological activity. This compound has garnered attention for its unique structural properties and possible therapeutic applications. This article delves into its biological activity, supported by various studies and data.

  • Molecular Formula : C₇H₁₀O₄
  • Molar Mass : 158.15 g/mol
  • InChI Key : IRRAJLZEAOBJIV-QWWZWVQMSA-N
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 4
  • LogP (Partition Coefficient) : Indicates moderate lipophilicity which may influence its bioavailability.
PropertyValue
Molecular FormulaC₇H₁₀O₄
Molar Mass158.15 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
LogPModerate

The biological activity of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid has been explored primarily in the context of its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties, potentially through modulation of the Nrf2-Keap1 pathway.

Nrf2-Keap1 Pathway

The Nrf2-Keap1 signaling pathway is crucial for cellular defense against oxidative stress. Compounds that can inhibit the Keap1-Nrf2 interaction are of significant interest for treating diseases linked to oxidative stress and inflammation. Research indicates that derivatives similar to 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid can enhance Nrf2 stability and activity, leading to increased expression of antioxidant genes .

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that compounds structurally related to 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid possess significant anti-inflammatory effects in murine models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antioxidant Effects :
    • In vitro assays showed that this compound can increase the expression of phase II detoxifying enzymes, suggesting a protective role against oxidative damage .
  • Potential Antitumor Activity :
    • Preliminary investigations into its anticancer properties revealed that it may inhibit cell proliferation in certain cancer cell lines, possibly through the modulation of PI3K signaling pathways .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntioxidantIncreased phase II detoxifying enzymes
AntitumorInhibition of cell proliferation

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-((1R,2S)-2-(methoxycarbonyl)cyclopropyl)acetic acid to maximize yield and enantiomeric purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation followed by functionalization. For example, cyclopropane derivatives can be synthesized via nucleophilic substitution using mesyl chloride in dichloromethane (DCM) with triethylamine as a base and DMAP as a catalyst . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reaction rates.
  • Temperature : Controlled heating (e.g., 90°C for cyclopropane ring closure) improves stereochemical outcomes .
  • Catalysts : DMAP accelerates mesylation, critical for cyclopropane ring stability .
    • Characterization : Monitor reaction progress via TLC and confirm enantiomeric purity using chiral HPLC or X-ray crystallography .

Q. How can researchers characterize the stereochemical configuration of 2-((1R,2S)-2-(methoxycarbonyl)cyclopropyl)acetic acid using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for cyclopropane ring proton coupling constants (J46HzJ \approx 4-6 \, \text{Hz}) and methoxycarbonyl group shifts (e.g., δ ~3.7 ppm for methoxy protons) .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., m/z 300 [M+^+]) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (~1700–1750 cm1^{-1}) and cyclopropane ring vibrations (~1000–1100 cm1^{-1}) .

Q. What experimental conditions influence the stability of 2-((1R,2S)-2-(methoxycarbonyl)cyclopropyl)acetic acid during storage and handling?

  • Methodological Answer :

  • Temperature : Store at -20°C in anhydrous solvents (e.g., DCM) to prevent hydrolysis of the methoxycarbonyl group .
  • Moisture Control : Use desiccants or inert atmospheres (N2_2/Ar) to avoid cyclopropane ring-opening reactions .
  • pH : Maintain neutral conditions during aqueous workups to prevent acid/base-induced degradation .

Advanced Research Questions

Q. How does the cyclopropane ring in 2-((1R,2S)-2-(methoxycarbonyl)cyclopropyl)acetic acid influence its conformational constraints and biological interactions?

  • Methodological Answer :

  • Conformational Studies : Use X-ray crystallography or computational modeling (e.g., DFT) to analyze the rigid cyclopropane ring's effect on molecular topology .
  • Biological Assays : Compare activity with non-cyclopropane analogues (e.g., open-chain esters) to assess steric/electronic contributions to receptor binding .
  • Peptide Incorporation : Synthesize cyclopropane-containing peptidomimetics to evaluate resistance to enzymatic hydrolysis and receptor selectivity .

Q. What strategies can resolve contradictions in reported biological activities of cyclopropane-containing analogues like 2-((1R,2S)-2-(methoxycarbonyl)cyclopropyl)acetic acid across different studies?

  • Methodological Answer :

  • Data Normalization : Standardize assay conditions (e.g., pH, temperature, solvent) to isolate compound-specific effects .
  • Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., indole derivatives) to identify scaffold-specific trends vs. assay artifacts .
  • Mechanistic Studies : Use knockout cell lines or isotopic labeling to confirm target engagement and rule off-target effects .

Q. What enantioselective synthetic routes are available for 2-((1R,2S)-2-(methoxycarbonyl)cyclopropyl)acetic acid, and how do they compare in scalability and stereocontrol?

  • Methodological Answer :

  • Chiral Catalysts : Employ Evans’ oxazaborolidines or Sharpless epoxidation for asymmetric cyclopropanation .
  • Kinetic Resolution : Use lipases or transition-metal catalysts (e.g., Ru) to separate enantiomers post-synthesis .
  • Yield vs. Purity Trade-offs : Compare batch vs. flow chemistry for large-scale production; flow systems often improve stereocontrol but require specialized equipment .

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